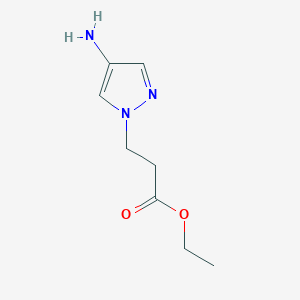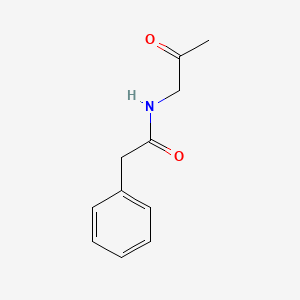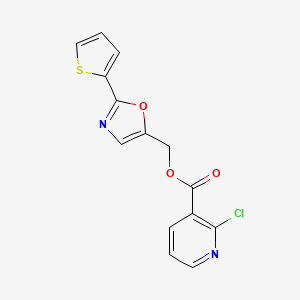
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chloro substituent and a carboxylate group .Aplicaciones Científicas De Investigación
Antioxidant Activity
One application in scientific research for similar compounds includes their antioxidant activity. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share a structural similarity by featuring heterocyclic moieties, have been synthesized and identified as potent antioxidants. These compounds showed antioxidant activity higher than ascorbic acid in some cases, highlighting their potential in research focused on combating oxidative stress or designing antioxidant agents (I. Tumosienė et al., 2019).
Antimicrobial Activities
Another application area is in antimicrobial activities. For instance, highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and shown to exhibit significant activities against bacterial and fungal strains. This research demonstrates the potential of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (M. Babu et al., 2013).
Synthesis and Characterization for Biological Studies
Further, the synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been explored. These thiophene-containing compounds exhibit anticancer, antibacterial, antiviral, and antioxidant activities, underscoring their versatility and importance in medicinal chemistry research. Their structural and biological assessment provides valuable insights for the design of new therapeutic agents (Y. Mabkhot et al., 2017).
Luminescent Lanthanide Ion Complexes
Thiophene-derivatized compounds have also been researched for their luminescent properties, especially in the context of lanthanide ion complexes. These complexes exhibit high luminescence quantum yields, making them of interest for applications in materials science, such as in the development of new optical materials and sensors (A. de Bettencourt-Dias et al., 2007).
Heterocyclic Thiophene Derivatives for Cancer Research
Computational and experimental studies on novel sulfur heterocyclic thiophene derivatives, containing 1,2,3-triazole and pyridine moieties, have shown promising results as potential anticancer agents. These studies focus on their ability to inhibit human topoisomerase IIα, a key enzyme involved in DNA replication and transcription. The findings underscore the potential of these compounds in cancer research and drug development (S. Murugavel et al., 2019).
Propiedades
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-12-10(3-1-5-16-12)14(18)19-8-9-7-17-13(20-9)11-4-2-6-21-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBJBNKAPDBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
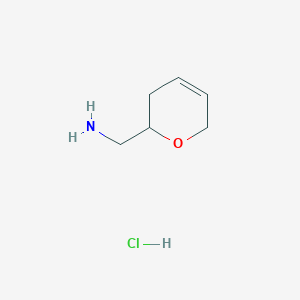
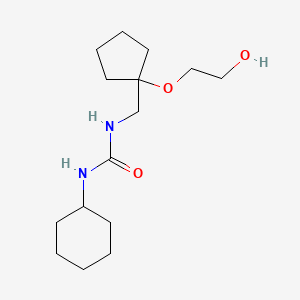
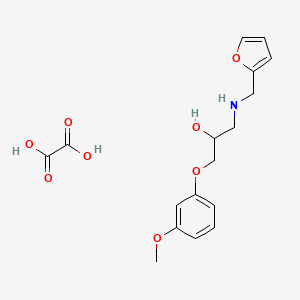



![2,5-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2693105.png)
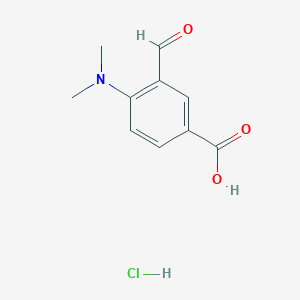
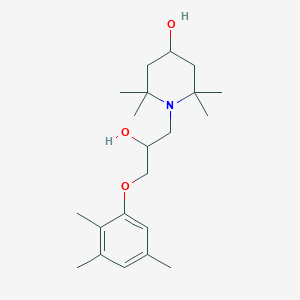
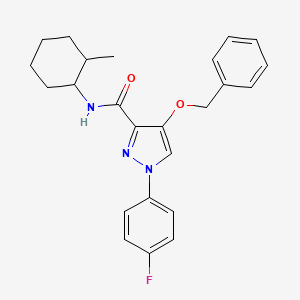
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide](/img/structure/B2693111.png)
